

# synthesis and properties of 2-Methoxy-5-methyl-3-nitropyridine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-Methoxy-5-methyl-3-nitropyridine

**Cat. No.:** B1593435

[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Properties of **2-Methoxy-5-methyl-3-nitropyridine**

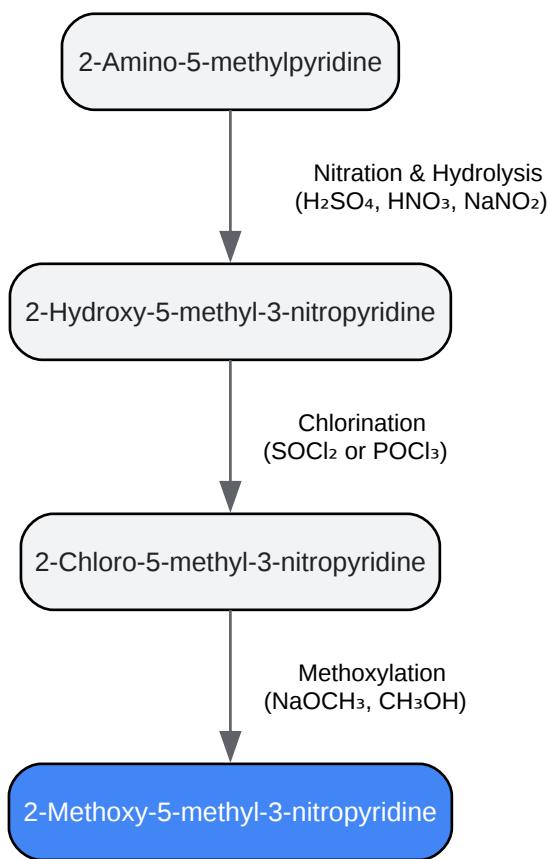
## Authored by a Senior Application Scientist Foreword: The Strategic Importance of 2-Methoxy-5-methyl-3-nitropyridine

In the landscape of modern medicinal and agricultural chemistry, the pyridine scaffold remains a cornerstone for the development of novel bioactive molecules. Among the vast array of substituted pyridines, **2-Methoxy-5-methyl-3-nitropyridine** (CAS No: 33252-62-9) emerges as a particularly valuable intermediate. Its strategic placement of methoxy, methyl, and nitro groups offers a unique combination of electronic properties and reactive sites, making it a versatile building block for complex molecular architectures.

This guide provides an in-depth exploration of the synthesis, properties, and reactivity of **2-Methoxy-5-methyl-3-nitropyridine**. It is designed for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound, from foundational synthesis principles to practical application insights. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a set of instructions but a self-validating system grounded in established chemical principles.

# Synthesis of 2-Methoxy-5-methyl-3-nitropyridine: A Multi-Step Approach

The synthesis of **2-Methoxy-5-methyl-3-nitropyridine** is not a direct, single-step process but rather a strategic sequence of reactions designed to install the required functional groups with high regioselectivity. The most common and reliable pathway involves the construction of a substituted pyridine core, followed by functional group interconversions. The overall workflow proceeds through the formation of a hydroxylated nitropyridine, subsequent chlorination, and a final nucleophilic aromatic substitution (SNAr) to introduce the methoxy group.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-Methoxy-5-methyl-3-nitropyridine**.

## Step 1: Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine

The initial step focuses on creating the 5-methyl-3-nitropyridine scaffold with a hydroxyl group at the 2-position, which will later serve as a leaving group. A robust method starts from 2-

amino-5-methylpyridine.

**Causality and Expertise:** Direct nitration of 2-hydroxy-5-methylpyridine can be problematic, often leading to a mixture of isomers and potential oxidation. A more controlled approach involves the nitration of 2-amino-5-methylpyridine. The amino group is a powerful activating group, but its reaction with mixed acid can be complex. The subsequent diazotization of the resulting aminonitropyridine followed by hydrolysis provides a clean conversion to the desired 2-hydroxy derivative.[1][2] A one-pot method combining nitration and diazotization has been developed to improve efficiency and reduce waste.[2]

## Experimental Protocol: Nitration and Diazotization-Hydrolysis

- Nitration:
  - In a flask equipped with a stirrer and thermometer, cautiously add 2-amino-5-methylpyridine (1.0 mol) in portions to concentrated sulfuric acid (8.0-10.0 mol) while maintaining the temperature between 10-20°C with an ice bath.
  - Once dissolution is complete, add concentrated nitric acid (0.9-1.0 mol) dropwise, ensuring the temperature does not exceed 50°C.
  - After the addition, stir the mixture at 40-50°C for several hours until TLC analysis indicates the complete consumption of the starting material.[2]
- Diazotization and Hydrolysis:
  - Cool the reaction mixture and pour it onto crushed ice to quench the reaction.
  - Cool the resulting solution to 0-10°C and add a solution of sodium nitrite ( $\text{NaNO}_2$ ) in water dropwise to perform the diazotization.
  - The diazonium salt is unstable and will hydrolyze in the aqueous acidic medium to form 2-hydroxy-5-methyl-3-nitropyridine.
  - Adjust the pH of the solution with aqueous ammonia to precipitate the product.[1]
  - Collect the precipitate by filtration, wash thoroughly with cold water, and dry. Recrystallization from hot water can be performed for further purification.[1]

## Step 2: Synthesis of 2-Chloro-5-methyl-3-nitropyridine

The hydroxyl group of the pyridine ring is a poor leaving group for SNAr reactions. Therefore, it must be converted into a more reactive group, typically a halogen. Chlorination using thionyl chloride ( $\text{SOCl}_2$ ) or phosphorus oxychloride ( $\text{POCl}_3$ ) is highly effective.

**Causality and Expertise:** Thionyl chloride is often preferred for this transformation. The reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion. The byproducts, sulfur dioxide ( $\text{SO}_2$ ) and hydrogen chloride (HCl), are gases, which helps drive the reaction to completion. A catalytic amount of dimethylformamide (DMF) is often added to facilitate the reaction by forming the Vilsmeier reagent *in situ*, which is a more potent chlorinating agent.<sup>[3]</sup> It is critical to perform this reaction under anhydrous conditions to prevent the hydrolysis of the chlorinating agent and the product.<sup>[3]</sup>

### Experimental Protocol: Chlorination

- To a flask containing 2-hydroxy-5-methyl-3-nitropyridine (1.0 mol), add thionyl chloride (3.0-5.0 mol) under an inert atmosphere (e.g., nitrogen or argon).
- Add a catalytic amount of DMF.
- Reflux the reaction mixture for 3-5 hours. Monitor the reaction progress by TLC.
- After completion, carefully remove the excess thionyl chloride by distillation under reduced pressure.<sup>[3]</sup>
- Cautiously add the residue to ice water and extract the product with a suitable organic solvent, such as dichloromethane.<sup>[3]</sup>
- Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 2-chloro-5-methyl-3-nitropyridine.<sup>[3]</sup>
- The crude product can be purified by recrystallization from a hexane/dichloromethane mixture.<sup>[3]</sup>

## Step 3: Synthesis of 2-Methoxy-5-methyl-3-nitropyridine

The final step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the 3-position activates the chloro group at the 2-position, making it susceptible to displacement by nucleophiles like the methoxide ion.

**Causality and Expertise:** The reaction is typically carried out using sodium methoxide in methanol. Sodium methoxide provides a high concentration of the nucleophilic methoxide ion, and methanol serves as an excellent solvent for the reactants. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which then collapses to form the final product and a chloride ion. The reaction is generally clean and high-yielding.[4][5]

## Experimental Protocol: Methylation

- Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.1 mol) in absolute methanol under an inert atmosphere at 0°C.
- To this stirred solution, add a solution of 2-chloro-5-methyl-3-nitropyridine (1.0 mol) in absolute methanol dropwise.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until TLC indicates the reaction is complete.[4]
- Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
- Add water to the residue and adjust the pH to ~6-7 with HCl.
- Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).[4]
- Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield **2-Methoxy-5-methyl-3-nitropyridine**.[4] Further purification can be achieved by chromatography or recrystallization if necessary.

## Physicochemical and Spectroscopic Properties

The physical and chemical properties of **2-Methoxy-5-methyl-3-nitropyridine** are crucial for its handling, storage, and application in further synthetic steps.

Property	Value	Source(s)
CAS Number	33252-62-9	<a href="#">[6]</a>
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub>	<a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	168.15 g/mol	<a href="#">[7]</a>
Appearance	Solid	<a href="#">[7]</a>
InChI Key	QCQICELAGZQRL- UHFFFAOYSA-N	<a href="#">[7]</a>

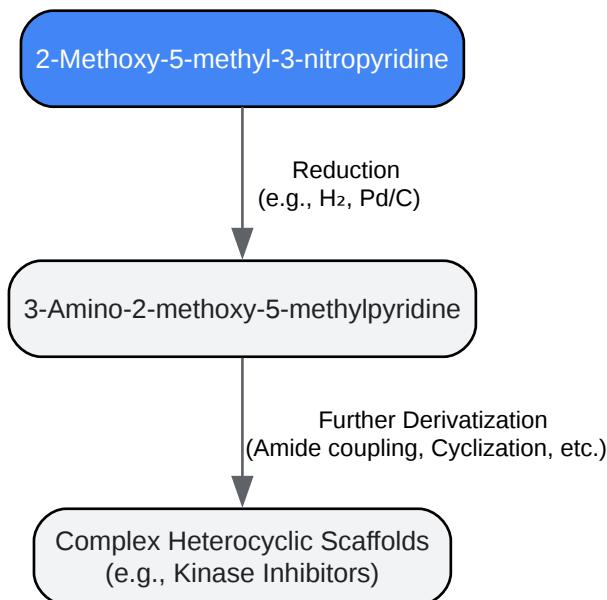
Note: Experimental data such as melting point and specific solubility values are not consistently reported in the readily available literature and should be determined empirically for each synthesized batch.

**Spectroscopic Characterization:** Structural elucidation is confirmed using standard spectroscopic methods.

- <sup>1</sup>H NMR: Expected signals would include a singlet for the methyl protons (~2.4 ppm), a singlet for the methoxy protons (~4.0 ppm), and two singlets or doublets for the aromatic protons on the pyridine ring.
- <sup>13</sup>C NMR: Will show seven distinct carbon signals corresponding to the molecular structure.
- IR Spectroscopy: Key peaks would indicate the presence of the C-O-C ether linkage, the aromatic C=N and C=C bonds, and the characteristic strong asymmetric and symmetric stretches of the NO<sub>2</sub> group.
- Mass Spectrometry: The molecular ion peak (M<sup>+</sup>) would confirm the molecular weight of 168.15.

## Chemical Reactivity and Synthetic Applications

The utility of **2-Methoxy-5-methyl-3-nitropyridine** as a synthetic intermediate stems from the reactivity of its functional groups.



[Click to download full resolution via product page](#)

Caption: Key reaction pathway for derivatizing the title compound.

## Reduction of the Nitro Group

The most significant reaction is the reduction of the nitro group to an amine. This transformation is a gateway to a vast array of derivatives.

- Mechanism: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or chemical reduction with agents like tin(II) chloride ( $\text{SnCl}_2$ ) in HCl are common methods.
- Application: The resulting 3-amino-2-methoxy-5-methylpyridine is a key building block. The newly formed amino group can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems. Substituted aminopyridines are prevalent in pharmaceuticals, acting as crucial components in molecules designed as kinase inhibitors, anti-infective agents, and other therapeutics.<sup>[8][9]</sup>

## Role in Pharmaceutical and Agrochemical Synthesis

The structure of **2-Methoxy-5-methyl-3-nitropyridine** makes it an attractive starting material for:

- Pharmaceutical Intermediates: It serves as a precursor for active pharmaceutical ingredients (APIs). The strategic placement of substituents allows for fine-tuning the electronic and steric properties of the final molecule, which is critical for optimizing drug-target interactions.[9][10]
- Agrochemicals: Similar to pharmaceuticals, the pyridine core is important in developing modern pesticides and herbicides. This intermediate can be used to construct molecules that exhibit specific biological activity against agricultural pests or weeds.[9][11]

## Safety, Handling, and Storage

As with all nitroaromatic compounds, proper safety protocols must be observed.

- Hazards: Compounds of this class may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. They may also cause respiratory irritation.[12][13]
- Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible substances.[14]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [prepchem.com](http://prepchem.com) [prepchem.com]
- 2. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 3. [benchchem.com](http://benchchem.com) [benchchem.com]
- 4. [prepchem.com](http://prepchem.com) [prepchem.com]
- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 6. scbt.com [scbt.com]
- 7. 2-Methoxy-5-methyl-3-nitropyridine | CymitQuimica [cymitquimica.com]
- 8. nbinno.com [nbinno.com]
- 9. 2-Methoxy-5-nitropyridine|CAS 5446-92-4| Purity [benchchem.com]
- 10. market.us [market.us]
- 11. chemimpex.com [chemimpex.com]
- 12. 2-甲氧基-5-硝基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. innospk.com [innospk.com]
- To cite this document: BenchChem. [synthesis and properties of 2-Methoxy-5-methyl-3-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1593435#synthesis-and-properties-of-2-methoxy-5-methyl-3-nitropyridine]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

